7-Bromo-2-(difluoromethyl)-1-benzothiophene
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Overview
Description
7-Bromo-2-(difluoromethyl)-1-benzothiophene is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(difluoromethyl)-1-benzothiophene typically involves the bromination of 2-(difluoromethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and yield optimization.
Industrial Production Methods: For large-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(difluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-methyl-1-benzothiophene derivatives.
Scientific Research Applications
7-Bromo-2-(difluoromethyl)-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(difluoromethyl)-1-benzothiophene is primarily determined by its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 7-Bromo-2-(difluoromethyl)-2H-indazole
- 7-Bromo-2-(difluoromethyl)-1H-indole
- 7-Bromo-2-(difluoromethyl)-1-benzofuran
Comparison: Compared to these similar compounds, 7-Bromo-2-(difluoromethyl)-1-benzothiophene exhibits unique properties due to the presence of the thiophene ring. This structural feature can enhance its electronic properties and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C9H5BrF2S |
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Molecular Weight |
263.10 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5BrF2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9H |
InChI Key |
RLJLHMNEYWCNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C(F)F |
Origin of Product |
United States |
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